2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(1-benzothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAUVLAWSVALIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzothiophene Core: a Privileged Scaffold in Synthesis and Materials
The benzothiophene (B83047) nucleus, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in contemporary organic and materials chemistry. Its significance is multifaceted, arising from its electronic properties, structural rigidity, and the versatile reactivity it offers for further functionalization.
In the realm of organic synthesis , the benzothiophene scaffold serves as a versatile building block for constructing more complex molecular structures. Its aromatic nature allows for a range of electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This chemical tractability has made it a key intermediate in the synthesis of a wide array of organic compounds.
The applications of benzothiophene derivatives are particularly prominent in materials science . The sulfur-containing heterocyclic system imparts favorable electronic properties, making these compounds suitable for use in organic electronics. Research has demonstrated their utility in the development of:
Organic Field-Effect Transistors (OFETs): The planar and π-conjugated nature of molecules like rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) facilitates efficient charge transport.
Organic Photovoltaics (OPVs): Benzothiophene-based polymers are explored as donor materials in the active layer of solar cells.
Organic Light-Emitting Diodes (OLEDs): The tunable photophysical properties of benzothiophene derivatives make them candidates for emissive and charge-transporting layers.
Furthermore, covalent organic frameworks (COFs) incorporating benzothiophene units have been synthesized for applications such as the electrosynthesis of hydrogen peroxide, highlighting the structural and functional versatility of this heterocyclic core.
The β Amino Alcohol Motif: a Pillar of Asymmetric Synthesis and Ligand Design
The β-amino alcohol (or 1,2-amino alcohol) motif is a fundamental structural unit in organic chemistry, renowned for its crucial role in inducing chirality and coordinating to metal centers. Chiral β-amino alcohols are considered privileged scaffolds due to their prevalence in natural products, pharmaceuticals, and as chiral catalysts or ligands.
The primary importance of the β-amino alcohol motif lies in asymmetric synthesis . These compounds are widely employed as:
Chiral Ligands: They can coordinate to a variety of metal centers (e.g., copper, chromium, iridium), forming chiral catalysts that can mediate a wide range of asymmetric transformations with high enantioselectivity. rsc.org These reactions include reductions, oxidations, and carbon-carbon bond-forming reactions.
Chiral Auxiliaries: By temporarily attaching to a substrate, they can direct a chemical reaction to proceed stereoselectively, after which the auxiliary can be cleaved.
Organocatalysts: Simple β-amino alcohols have been shown to act as efficient metal-free catalysts for reactions like asymmetric Michael additions.
In ligand design , the ability of the vicinal amino and hydroxyl groups to form a stable five-membered chelate ring with a metal ion is a key feature. This chelation constrains the geometry of the resulting metal complex, creating a well-defined chiral environment that is essential for effective stereochemical control in catalysis. The development of new and efficient methods to synthesize these motifs, such as the chromium-catalyzed asymmetric cross aza-pinacol coupling, continues to be an active area of research.
Rationale for Research on 2 Amino 1 1 Benzothiophen 2 Yl Ethan 1 Ol: a Union of Functionalities
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comicj-e.org For this compound, the primary disconnections are within the 1,2-amino alcohol side chain. A common and effective strategy for disconnecting such a moiety is to trace it back to an epoxide and an amine or to an α-haloketone precursor.
This analysis suggests two principal building blocks are required: a functionalized 1-benzothiophene core and a small molecule to introduce the amino group. The key benzothiophene precursor would ideally be an electrophilic species such as 2-(oxiran-2-yl)-1-benzothiophene or 2-haloacetyl-1-benzothiophene. These intermediates can then react with an amino source, like ammonia (B1221849) or a protected amine, to form the desired amino alcohol side chain.
The synthesis of the benzothiophene core is a critical first step. A versatile and common building block for elaboration into the target molecule is 2-acetyl-1-benzothiophene. This can be prepared through methods such as the Friedel-Crafts acylation of benzothiophene. nih.gov The acylation process, mediated by mixed anhydrides of trifluoroacetic acid, allows for the introduction of the acetyl group at the 2- and 3-positions of the benzothiophene ring. nih.gov
From 2-acetyl-1-benzothiophene, several pathways can lead to the required precursors. For instance, α-bromination can yield 2-bromoacetyl-1-benzothiophene. Subsequent reduction of the ketone and nucleophilic substitution with an amine source would construct the amino alcohol. Alternatively, conversion of the acetyl group to a vinyl group, followed by epoxidation, would generate 2-(oxiran-2-yl)-1-benzothiophene, a key intermediate for ring-opening with an amine.
The construction of the 1,2-amino alcohol functional group is a well-established transformation in organic synthesis. organic-chemistry.org One of the most direct methods involves the ring-opening of epoxides. The reaction of 2-(oxiran-2-yl)-1-benzothiophene with an amine would proceed via nucleophilic attack at the terminal carbon of the epoxide ring, yielding the desired this compound. This reaction can be performed in various solvents, including water at elevated temperatures, which can act as a modest acid catalyst. organic-chemistry.org
Another robust method is the reduction of α-azido ketones. The synthesis would begin with the α-azidation of 2-acetyl-1-benzothiophene, followed by stereoselective reduction of the ketone. The resulting azido (B1232118) alcohol can then be reduced to the target amino alcohol. Alternatively, the reduction of α-oximes is a viable route. For example, an acetophenone (B1666503) can be converted to a corresponding oxime, which is then reduced using reagents like lithium aluminum hydride (LiAlH4) to produce the phenylethanolamine. awuahlab.com This method could be adapted for the benzothiophene analogue.
| Precursor Type | Synthetic Method | Reagents | Ref. |
| α-Haloketone | Bromination of 2-acetylbenzothiophene | NBS, Radical Initiator | nih.gov |
| Epoxide | Epoxidation of 2-vinylbenzothiophene | m-CPBA or other oxidant | |
| α-Azido alcohol | Azidation and reduction of 2-acetylbenzothiophene | NaN3, then reducing agent (e.g., NaBH4) | organic-chemistry.org |
| Oxime | Oximation of 2-acetylbenzothiophene | Hydroxylamine | awuahlab.com |
Established and Emerging Strategies for Benzothiophene Ring Construction
The benzothiophene ring system is a privileged scaffold in medicinal chemistry and materials science. rsc.org Consequently, numerous synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern transition-metal-catalyzed and metal-free approaches.
Intramolecular cyclization is a powerful strategy for forming the benzothiophene nucleus. One of the most frequently used methodologies is the S-endo-dig or 5-exo-dig cyclization of ortho-thioanisole-containing arylalkynes. nih.gov This reaction is typically promoted by electrophilic reagents such as iodine, bromine, or other electrophilic sulfur or selenium sources. nih.govnih.gov For example, the reaction of o-alkynyl thioanisoles with a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt provides 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.gov
Iodine can also serve as a catalyst for the cascade reaction between substituted thiophenols and alkynes under solvent-free conditions, providing an economical and environmentally friendly route to benzothiophene derivatives. organic-chemistry.org Another approach involves an iodine-mediated one-pot cyclization-alkylation strategy, which allows for the synthesis of highly functionalized 2,3-disubstituted benzothiophenes. morressier.com
| Cyclization Type | Substrate | Reagents/Conditions | Key Feature | Ref. |
| Electrophilic Cyclization | o-Alkynyl thioanisole | Iodine, NBS, PhSCl | Forms C-S bond via electrophilic attack | nih.gov |
| Iodine-Catalyzed Cascade | Substituted thiophenol, Alkyne | Iodine, 110 °C, solvent-free | Green and atom-economical | rsc.orgorganic-chemistry.org |
| Base-Catalyzed Cyclization | 2-Nitrochalcone | Elemental sulfur, DIPEA | Forms 2-benzoylbenzo[b]thiophenes | rsc.org |
Palladium catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including benzothiophenes. researchgate.netrsc.org These methods often offer high efficiency and functional group tolerance. One notable strategy is the palladium-catalyzed annulation of aryl sulfides with alkynes, which provides a convergent route to diverse 2,3-disubstituted benzothiophenes. acs.org This reaction is considered a sulfur variant of the well-known Larock indole (B1671886) synthesis. acs.org
Another powerful palladium-catalyzed method involves an oxidative cyclization–deprotection–alkoxycarbonylation sequence. nih.gov Starting from 2-(methylthio)phenylacetylenes, this process uses a PdI2/KI catalytic system under a CO/air atmosphere to produce benzothiophene-3-carboxylic esters in good to high yields. nih.gov The reaction proceeds through an intramolecular S-5-endo-dig cyclization. nih.gov Furthermore, palladium catalysis enables the synthesis of dibenzothiophene (B1670422) derivatives through the cleavage and coupling of C–H and C–S bonds, avoiding the need for stoichiometric oxidants. nih.gov
| Reaction Type | Starting Materials | Catalyst System | Product Type | Ref. |
| Annulation | Aryl sulfide, Alkyne | Pd(OAc)2, Xantphos | 2,3-Disubstituted benzothiophenes | acs.org |
| Oxidative Carbonylation | 2-(Methylthio)phenylacetylene | PdI2, KI, CO/Air | Benzothiophene-3-carboxylic esters | nih.gov |
| C-H/C-S Coupling | Diaryl sulfide | Pd(OAc)2 | Dibenzothiophenes | nih.gov |
While transition-metal catalysis is highly effective, the development of metal-free alternatives is a significant goal in green chemistry to avoid potential metal contamination in final products. thieme-connect.com Several transition-metal-free methods for benzothiophene synthesis have been reported.
One such approach involves the reaction of o-halovinylbenzenes with potassium sulfide. thieme-connect.com This procedure tolerates a wide range of functional groups and provides 2-substituted benzo[b]thiophenes in high yields through a sequence of SNA-type reaction, cyclization, and dehydrogenation. thieme-connect.com Another strategy utilizes a Smiles rearrangement in a one-pot process at room temperature to construct benzothiophene scaffolds from 2-fluorobenzonitriles and substituted thiols. nih.gov Additionally, the acylation of benzothiophene can be achieved without transition metals by using in situ generated acyl trifluoroacetates under solvent-free conditions, mediated by trifluoroacetic anhydride (B1165640) and phosphoric acid. nih.gov These methods represent efficient and more sustainable alternatives for constructing the benzothiophene core. nih.govthieme-connect.comnih.gov
Stereoselective Introduction of the β-Amino Alcohol Moiety
The critical step in synthesizing the target compound is the stereocontrolled formation of the β-amino alcohol functionality. This requires precise control over the newly formed chiral center at the carbinol carbon. Several powerful strategies have been developed to achieve high levels of stereoselectivity.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org This strategy involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective transformation, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net
For the synthesis of this compound, a common approach would involve an N-acylated derivative of a precursor, such as a glyoxylic acid derivative, attached to a chiral auxiliary. One of the most successful classes of auxiliaries for this purpose is the Evans oxazolidinones. researchgate.net The synthesis could proceed via an asymmetric aldol (B89426) reaction between the enolate of an N-acetyl oxazolidinone and 1-benzothiophene-2-carbaldehyde. The rigid, chelated transition state, dictated by the auxiliary, would control the facial selectivity of the reaction, leading to a high diastereomeric excess. researchgate.net Another widely used auxiliary is pseudoephedrine, which can form an amide with a carboxylic acid precursor. researchgate.net The α-proton of this amide can be deprotonated to form an enolate, which then reacts with an electrophile in a highly diastereoselective manner, guided by the stereochemistry of the pseudoephedrine backbone. wikipedia.orgresearchgate.net After the key bond-forming step, the auxiliary is cleaved under mild conditions to reveal the chiral β-amino alcohol. wikipedia.org
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms predictable Z-enolates leading to high diastereoselectivity; removable by hydrolysis or reduction. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of amides | Inexpensive, available in both enantiomeric forms; directs alkylation effectively and is easily removed. wikipedia.orgresearchgate.net |
| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Provides excellent stereocontrol due to the rigid camphor (B46023) skeleton; highly crystalline derivatives aid purification. |
| (S)-Indoline | Asymmetric synthesis of amino alcohols via hydrazones | Reacts with aryl- or alkyl-lithiums with high diastereoselectivity. nih.gov |
Biocatalysis offers a highly efficient and environmentally benign alternative for producing enantiopure compounds. nih.gov Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and exhibit exceptional levels of stereoselectivity. For the synthesis of chiral this compound, two primary enzymatic strategies are applicable: the asymmetric reduction of a ketone precursor or the asymmetric amination of a hydroxy ketone. nih.gov
The most direct route is the enantioselective reduction of the corresponding α-amino ketone, 2-amino-1-(1-benzothiophen-2-yl)ethan-1-one, using a Ketone Reductase (KRED). These enzymes, often requiring a nicotinamide (B372718) cofactor (NAD(P)H) which is regenerated in situ, can reduce a wide range of ketones to their corresponding (R)- or (S)-alcohols with excellent enantiomeric excess (ee >99%). nih.gov
Alternatively, a two-enzyme cascade could be employed. An ω-transaminase (ω-TA) can install the amino group stereoselectively onto a β-hydroxy ketone precursor. Concurrently, a KRED or an alcohol dehydrogenase (ADH) can reduce the ketone moiety. This dual-enzyme approach allows for the synthesis of all four possible stereoisomers of a β-amino alcohol by selecting the appropriate enantiomer-selective enzymes for each step. nih.gov
| Enzyme Class | Transformation | Advantages |
| Ketone Reductases (KREDs) | Asymmetric reduction of α-amino ketones | High enantioselectivity (>99% ee), mild reaction conditions, broad substrate scope. nih.gov |
| ω-Transaminases (ω-TAs) | Asymmetric amination of ketones | Direct formation of chiral amines from prochiral ketones. nih.gov |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | Can be used to produce N-substituted amino alcohols with high stereoselectivity. nih.gov |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Synthesizes chiral amines, including some with activity on hydroxyketone substrates. nih.gov |
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones to chiral alcohols. researchgate.net This technique avoids the use of high-pressure gaseous hydrogen, instead using readily available hydrogen donors like formic acid/triethylamine azeotrope or isopropanol. rsc.org The reaction is catalyzed by transition metal complexes, typically containing Ruthenium (Ru) or Iridium (Ir), coordinated to chiral ligands. rsc.orgacs.org
For the synthesis of this compound, the precursor α-amino ketone would be subjected to ATH conditions. A widely used catalytic system involves a [RuCl₂(p-cymene)]₂ precursor combined with a chiral N-tosylated diamine ligand, such as (S,S)-TsDPEN ((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). researchgate.net These catalysts have demonstrated the ability to reduce unprotected α-amino ketones to the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities, often exceeding 99% ee. acs.org The choice of the ligand's chirality dictates whether the (R)- or (S)-alcohol is formed, making the methodology highly versatile for accessing either enantiomer of the target molecule. researchgate.net
| Catalyst System | Hydrogen Donor | Typical Performance |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Formic Acid / Triethylamine | High yields (>90%), excellent enantioselectivity (>95% ee). researchgate.net |
| RuCl(S,S)-Ms-DENEB | Isopropanol | High reactivity and enantioselectivity for α-amino ketones. acs.org |
| Iridium Complexes | Formic Acid | Effective for reductive amination and transfer hydrogenation of diketones. rsc.org |
Chemo- and Regioselectivity in Multi-Step Convergent and Divergent Synthesis
The construction of the target molecule can be approached through either convergent or divergent synthetic plans, where chemo- and regioselectivity are paramount.
A convergent synthesis would involve preparing the benzothiophene core and the C2 amino alcohol side chain separately, followed by their coupling. For instance, a 2-lithio-1-benzothiophene could be generated and reacted with a protected chiral 2-aminoacetaldehyde (B1595654) derivative. This approach requires careful control of chemoselectivity, as the organolithium species must react with the aldehyde in preference to any other functional groups.
A divergent synthesis would start from a common, functionalized benzothiophene intermediate that can be elaborated into the target molecule and other analogues. A potential starting point is 2-acetylbenzothiophene. This intermediate could undergo α-amination followed by stereoselective reduction. Alternatively, it could be α-brominated to give 2-bromo-1-(1-benzothiophen-2-yl)ethan-1-one. This α-haloketone is a versatile intermediate; nucleophilic substitution with an amine (e.g., ammonia or a protected equivalent) would install the amino group, followed by reduction of the ketone. Controlling the regioselectivity during the initial functionalization of the benzothiophene ring is crucial and can often be achieved through established methods like Friedel-Crafts acylation, which typically directs substitution to the 2- or 3-position depending on the conditions.
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Analysis of Intermolecular Interactions and Crystal Packing
In analogous aminothiophene derivatives, intermolecular N-H···O hydrogen bonds are often observed to connect molecules into chains or more complex networks. researchgate.netmdpi.com The presence of both amino and hydroxyl groups in this compound suggests it would likely participate in a network of hydrogen bonds. However, without specific crystallographic data, a definitive description of its crystal packing remains speculative.
Interactive Data Table: Hypothetical Intermolecular Interactions
The following table is a hypothetical representation of the types of data that would be generated from a crystallographic study. No experimental data was found for the title compound.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Symmetry Operation |
| Hydrogen Bond | N-H···O | N/A | N/A | N/A |
| Hydrogen Bond | O-H···N | N/A | N/A | N/A |
| van der Waals | C-H···π | N/A | N/A | N/A |
| π-π Stacking | Benzothiophene Rings | N/A | N/A | N/A |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination
Specific chiroptical spectroscopy data, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectra, for the enantiomers of this compound have not been reported in the reviewed scientific literature. These techniques are powerful tools for determining the enantiomeric purity and absolute configuration of chiral molecules. hilarispublisher.com
For vicinal amino alcohols, the combination of experimental ECD spectra with quantum chemical calculations is a well-established method for the unambiguous assignment of the absolute configuration. hilarispublisher.com The observed Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores and auxochromes within the molecule. Similarly, ORD, which measures the change in optical rotation with wavelength, can also be used to assign absolute configuration.
Without experimental spectra or computational studies for this compound, any discussion on its specific chiroptical properties or the determination of the absolute configuration of its enantiomers would be conjectural.
Interactive Data Table: Hypothetical Chiroptical Data
This table illustrates the kind of data that would be obtained from chiroptical studies. No experimental data was found for the title compound.
| Technique | Solvent | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Cotton Effect Sign |
| ECD | Methanol | N/A | N/A | N/A |
| ORD | Methanol | N/A | N/A | N/A |
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Amino 1 1 Benzothiophen 2 Yl Ethan 1 Ol
Reactivity of the Hydroxyl Group
The secondary alcohol in 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol (B2477278) is a key site for various transformations. Its position adjacent to the benzothiophene (B83047) ring (a benzylic position) enhances its reactivity in certain reactions, such as oxidation and substitution.
Oxidation Pathways and Mechanisms
The oxidation of the secondary hydroxyl group in this compound yields the corresponding α-amino ketone, 2-amino-1-(1-benzothiophen-2-yl)ethan-1-one. This transformation is a fundamental process in organic synthesis. The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions, such as cleavage of the C-C bond or oxidation of the amino group or the sulfur atom in the benzothiophene ring.
Several methodologies are applicable for this oxidation. Mild oxidizing agents are generally preferred to maintain the integrity of the amino group. nih.gov Catalytic methods using molecular oxygen or air as the terminal oxidant are considered green and efficient alternatives to stoichiometric reagents. nih.gov
Mechanism Overview: The mechanism of oxidation typically involves the removal of the hydroxyl proton and the hydrogen atom from the adjacent carbon. For chromium-based reagents, this often proceeds through a chromate (B82759) ester intermediate. For methods like Swern oxidation, a dimethylsulfoxonium ion is the active oxidant that abstracts a proton after the alcohol attacks the sulfur atom.
| Method/Reagent | Typical Conditions | Key Features & Considerations |
|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, low temp. (-78 °C) | High yields, avoids heavy metals. Requires careful temperature control. |
| Dess-Martin Periodinane (DMP) | DMP in CH₂Cl₂ or other inert solvent, room temp. | Mild conditions, broad functional group tolerance. Reagent is shock-sensitive. |
| Manganese Dioxide (MnO₂) | MnO₂ in an inert solvent (e.g., CH₂Cl₂, acetone), reflux | Chemoselective for benzylic and allylic alcohols. Requires activation of MnO₂. |
| Cu/TEMPO Catalytic System | Cu(I) or Cu(II) salt, TEMPO, O₂ or air as oxidant | Aerobic oxidation, mild conditions, environmentally friendly. nih.gov |
Reduction Methodologies for Alcohol Transformation
The transformation of the hydroxyl group via reduction, specifically its complete removal (deoxygenation) to yield 2-(1-benzothiophen-2-yl)ethan-1-amine, is a challenging but valuable synthetic operation. This process converts the amino alcohol into a simple amine. Given the benzylic nature of the alcohol, catalytic hydrogenolysis is a potential route, though it can be complicated by the presence of the sulfur-containing heterocycle, which can poison many common hydrogenation catalysts.
A more general and reliable method for the deoxygenation of secondary alcohols is the Barton-McCombie reaction. wikipedia.orgnrochemistry.comchem-station.com This two-step radical-mediated process is known for its mild conditions and tolerance of various functional groups. alfa-chemistry.comlibretexts.org
Barton-McCombie Reaction Steps:
Formation of a Thiocarbonyl Derivative: The hydroxyl group is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoformate. This is typically achieved by treating the alcohol with a base (e.g., NaH), carbon disulfide (CS₂), and then an alkylating agent (e.g., methyl iodide).
Radical Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH). wikipedia.orgnrochemistry.com The tributyltin radical attacks the sulfur atom, leading to the fragmentation of the molecule and the formation of a carbon-centered radical at the former alcohol position. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the final deoxygenated product. wikipedia.org Due to the toxicity of tin compounds, alternative, less toxic hydrogen donors like silanes have been developed. nih.govchemrxiv.orgresearchgate.net
| Methodology | Key Reagents | Mechanism | Advantages/Disadvantages |
|---|---|---|---|
| Barton-McCombie Deoxygenation | 1) NaH, CS₂, MeI 2) Bu₃SnH, AIBN | Free-radical chain reaction wikipedia.orgnrochemistry.comalfa-chemistry.com | Adv: Mild, reliable, tolerates many functional groups. Disadv: Stoichiometric, uses toxic tin reagents. wikipedia.org |
| Catalytic Hydrogenolysis | H₂, Pd/C or other metal catalyst | Heterogeneous catalysis | Adv: Atom economical. Disadv: Benzothiophene sulfur may poison the catalyst. |
| Lewis Acid/Silane Reduction | B(C₆F₅)₃ or InCl₃, Silane (e.g., Et₃SiH) | Ionic mechanism involving hydride transfer researchgate.netorganic-chemistry.org | Adv: Tin-free, high chemoselectivity for benzylic alcohols. organic-chemistry.orgDisadv: May require specific Lewis acids. |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification and etherification, allowing for the synthesis of a wide range of derivatives. The primary amino group is also nucleophilic and can compete in these reactions. Therefore, achieving chemoselectivity for O-functionalization often requires specific strategies, such as protecting the amino group or using reaction conditions that favor reaction at the hydroxyl site.
Esterification: This is commonly achieved by reacting the alcohol with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Under acidic conditions, direct O-acylation can be achieved chemoselectively because the amino group is protonated and thus non-nucleophilic. nih.gov
Etherification: The formation of an ether (Williamson ether synthesis) typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) can be used to form ethers under milder, neutral conditions.
Reactivity of the Amino Group
The primary amino group is a potent nucleophile and a weak base, making it the site of numerous important chemical transformations.
Nucleophilic Acylation and Alkylation Reactions
N-Acylation: The amino group reacts readily with acylating agents (acyl chlorides, anhydrides) to form stable amide derivatives. In the presence of the unprotected hydroxyl group, selectivity can be an issue. However, N-acylation is often kinetically favored over O-acylation under neutral or slightly basic conditions due to the higher nucleophilicity of the amine. To ensure exclusive N-acylation, the hydroxyl group can be temporarily protected, for example, as a silyl (B83357) ether.
N-Alkylation: The amino group can be alkylated using alkyl halides. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt. The degree of alkylation can be controlled by the stoichiometry of the alkylating agent and the reaction conditions. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for controlled mono-alkylation.
Condensation Reactions leading to Imines and Derivatives (e.g., Schiff Bases)
The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and is often carried out in a solvent that allows for the removal of water, thereby driving the equilibrium towards the imine product. The reaction is usually catalyzed by a trace amount of acid.
Mechanism: The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product, which contains a carbon-nitrogen double bond (C=N).
The formation of these imine derivatives is significant as they are versatile intermediates in organic synthesis. For instance, the reduction of the C=N double bond provides a route to secondary amines, while the imine itself can act as a ligand in coordination chemistry.
| Carbonyl Compound | Reaction Conditions | Expected Imine Product Structure |
|---|---|---|
| Benzaldehyde | Ethanol, reflux, cat. acetic acid | (E)-1-(1-benzothiophen-2-yl)-2-(benzylideneamino)ethan-1-ol |
| Acetone | Methanol, reflux | 1-(1-benzothiophen-2-yl)-2-(propan-2-ylideneamino)ethan-1-ol |
| Salicylaldehyde | Methanol, room temp. | 2-(((E)-1-(1-benzothiophen-2-yl)-2-hydroxyethyl)imino)methyl)phenol |
Reactivity of the Benzothiophene Moiety
The benzothiophene ring system is an electron-rich heterocycle that readily participates in a variety of chemical reactions. numberanalytics.comnih.gov The substituent at the C2 position significantly influences the regioselectivity and rate of these transformations.
For this compound, the key substituent is the 2-amino-1-hydroxyethyl group attached at the C2 position of the benzothiophene ring. The benzothiophene nucleus itself is most susceptible to electrophilic attack at the C3 position due to the ability of the sulfur atom to stabilize the adjacent carbocation in the reaction intermediate.
The directing influence of the C2-substituent must also be considered. While the amino and hydroxyl groups are activating, their effect is insulated from the ring by a saturated carbon. The primary electronic effect is therefore a weak, deactivating inductive effect from the alkyl chain. Consequently, electrophilic attack is predicted to occur preferentially at the C3 position, which is the most electronically enriched and reactive site of the unsubstituted benzothiophene ring. taylorfrancis.com Attack at the benzene (B151609) portion of the molecule (positions C4-C7) is also possible but generally occurs under more forcing conditions.
Predicted Regioselectivity for EAS Reactions:
| Position of Attack | Relative Reactivity | Rationale |
| C3 | Most Favored | Inherent high electron density of the C3 position in benzothiophenes; effective stabilization of the arenium ion intermediate by the adjacent sulfur atom. |
| C7, C4, C6 | Less Favored | Substitution on the benzene ring is generally less facile than on the thiophene (B33073) ring. |
| C5 | Least Favored | Less activated compared to other positions on the benzene portion of the heterocycle. |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic cores. nih.govnih.gov For the title compound, the C2 position is already substituted. Therefore, synthetic efforts would naturally target the C-H bonds at the C3 position or on the fused benzene ring.
Functionalization at the C3 position is of particular interest. nih.gov Modern synthetic methods have been developed to achieve regioselective C3 functionalization of benzothiophenes, often overcoming the inherent preference for C2 reactivity. researchgate.net One innovative strategy involves the temporary oxidation of the benzothiophene sulfur to a sulfoxide (B87167). nih.gov This modification alters the electronic properties of the ring, activating it for an "umpolung" type of reactivity. For instance, reaction of a benzothiophene S-oxide with trifluoroacetic anhydride can initiate an interrupted Pummerer reaction, which, in the presence of a nucleophile like a phenol (B47542) or an allyl silane, leads to a nih.govnih.gov-sigmatropic rearrangement. nih.gov This cascade ultimately installs a new substituent at the C3 position with high regioselectivity. nih.gov Such a strategy could be applied to derivatives of this compound to introduce diverse functionalities at the C3 position.
Palladium-catalyzed C-H activation is another prominent method for the functionalization of benzothiophenes. nih.govacs.org These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond. While the amino or hydroxyl group in the title compound could potentially act as directing groups, this would likely favor functionalization at the C3 position.
The benzothiophene ring is a stable aromatic system, and its ring-opening or expansion requires significant energy input or specific chemical activation. These transformations are less common than substitution or functionalization reactions but can provide pathways to novel molecular skeletons.
Ring-Opening:
Reductive Ring-Opening: Under forcing reductive conditions, such as treatment with Raney Nickel (Ra-Ni), the carbon-sulfur bonds can be cleaved. This process, known as reductive desulfurization, would lead to the opening of the thiophene ring and the formation of an ethylbenzene (B125841) derivative.
Oxidative Ring-Opening: Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone. Pyrolysis of benzothiophene 1,1-dioxide has been shown to result in ring-opening and rearrangement products. acs.org
Organometallic-Mediated Ring-Opening: Certain transition metal complexes can insert into the C-S bonds of benzothiophenes, leading to ring-opening. For example, reaction with a triosmium cluster complex has been shown to induce C-S bond cleavage at room temperature. researchgate.net
Ring-Expansion: Ring-expansion reactions of benzothiophenes are rare. Such transformations typically require the generation of a reactive intermediate adjacent to the ring, which can then trigger a rearrangement. By analogy to other systems, one could envision a scenario where a carbene or a nitrene is generated on a substituent at the C2 or C3 position, potentially leading to a ring-expanded thiepine (B12651377) derivative, though no specific examples for this substrate are documented.
Intramolecular Cyclization Reactions for Novel Heterocycle Formation (e.g., Oxazoline (B21484) derivatives)
The 1,2-amino alcohol functionality in this compound is a versatile precursor for the synthesis of various five-membered heterocycles, most notably oxazolines. d-nb.info The formation of a 2-oxazoline ring from a β-amino alcohol is a well-established transformation that typically proceeds via a two-step sequence. mdpi.comresearchgate.net
First, the primary amine is acylated using an acyl chloride or carboxylic anhydride to form an N-(2-hydroxyethyl)amide intermediate. Second, this intermediate undergoes an acid-promoted dehydrative cyclization to yield the oxazoline ring. nih.gov
The mechanism of this cyclization can follow two main pathways, depending on the reaction conditions: mdpi.com
Carbonyl Activation: The acid catalyst protonates the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate, which subsequently eliminates water to form the oxazoline. This pathway typically results in retention of stereochemistry at the carbinol center.
Hydroxyl Activation: The acid activates the hydroxyl group, turning it into a good leaving group (e.g., H₂O). The amide oxygen then displaces the leaving group in an intramolecular SN2-like substitution. researchgate.netnih.gov This pathway leads to an inversion of stereochemistry at the carbinol center. nih.gov
Recent studies have shown that strong acids like triflic acid (TfOH) are highly effective in promoting this cyclization, often favoring the hydroxyl activation pathway. mdpi.comnih.gov
Typical Reagents for Oxazoline Synthesis from Amino Alcohols:
| Step | Reagent/Catalyst | Purpose |
| 1. Acylation | Acyl Chloride (R-COCl), Carboxylic Anhydride ((RCO)₂O) | Forms the N-(2-hydroxyethyl)amide intermediate. |
| 2. Cyclization | Triflic Acid (TfOH), Sulfuric Acid (H₂SO₄), Indium(III) triflate (In(OTf)₃) nih.gov | Catalyzes the dehydrative ring closure. |
Kinetic and Thermodynamic Studies of Key Reaction Pathways
Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for optimizing reaction conditions, maximizing yields, and elucidating detailed reaction mechanisms. nsf.gov Such studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.
While specific kinetic data for the title compound are not extensively published, studies on analogous amino alcohol systems provide a framework for investigation. rsc.orgresearchgate.net For instance, the kinetics of the intramolecular cyclization to form oxazolines could be studied using techniques like stopped-flow spectroscopy or by monitoring the reaction progress via NMR or GC-MS at various temperatures.
From such experiments, key kinetic parameters can be determined:
Rate Constant (k): A measure of the reaction speed under specific conditions.
Reaction Order: Describes how the reaction rate depends on the concentration of each reactant.
Activation Energy (Ea): The minimum energy required for the reaction to occur, derived from the Arrhenius equation by studying the reaction at different temperatures.
Hypothetical Kinetic Data for Oxazoline Formation:
The table below illustrates the type of data that would be obtained from a kinetic study of the acid-catalyzed cyclization of N-acetyl-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol.
| Temperature (K) | Rate Constant (k) [s⁻¹] | Activation Energy (Ea) [kJ/mol] |
| 298 | 1.2 x 10⁻⁴ | \multirow{3}{*}{75} |
| 313 | 5.5 x 10⁻⁴ | |
| 328 | 2.3 x 10⁻³ |
Note: The data in this table are hypothetical and for illustrative purposes only.
Thermodynamic studies would involve calculating or experimentally determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given transformation. These values indicate the spontaneity and equilibrium position of the reaction. For example, the cyclization to an oxazoline is typically an entropically neutral or slightly disfavored process (one molecule forms one molecule and a small molecule byproduct), but it is driven by a favorable enthalpy change from the formation of stable bonds and the elimination of water.
Rational Design and Synthesis of 2 Amino 1 1 Benzothiophen 2 Yl Ethan 1 Ol Derivatives and Analogues
Systematic Structure-Activity Relationship (SAR) Studies via Molecular Modifications
Systematic Structure-Activity Relationship (SAR) studies are fundamental to understanding how different parts of the 2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol (B2477278) molecule contribute to its biological activity. By making targeted molecular modifications, researchers can identify key pharmacophoric features and optimize the compound's interaction with its biological target.
The core structure of this compound presents several key regions for modification: the benzothiophene (B83047) ring, the ethanolamine (B43304) side chain, and the amino and hydroxyl groups.
Modifications on the Benzothiophene Ring: Substituents on the benzene (B151609) portion of the benzothiophene ring can significantly influence activity. The position, size, and electronic properties of these substituents are critical. For instance, introducing small electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at various positions can modulate the electronic density of the ring system, thereby affecting its binding affinity.
Interactive Data Table: Effect of Benzothiophene Ring Substitution on a Hypothetical Receptor Binding Affinity
| Compound | Substituent (R) | Position | Hypothetical Binding Affinity (IC50, nM) |
|---|---|---|---|
| 1 | -H | - | 150 |
| 2 | -Cl | 5 | 85 |
| 3 | -F | 5 | 92 |
| 4 | -OCH3 | 6 | 110 |
| 5 | -CH3 | 5 | 130 |
Modifications on the Ethanolamine Side Chain: Alterations to the ethanolamine side chain, such as changing the length of the carbon chain or introducing substituents on the carbons, can impact the spatial orientation of the pharmacophoric groups. The stereochemistry of the hydroxyl group is often crucial for activity, with one enantiomer typically being more active than the other.
Interactive Data Table: Impact of Ethanolamine Chain Modification on Hypothetical Activity
| Compound | Modification | Stereochemistry at C1 | Hypothetical Activity (EC50, µM) |
|---|---|---|---|
| 6 | -CH(OH)CH2NH2 | (R) | 1.2 |
| 7 | -CH(OH)CH2NH2 | (S) | 0.5 |
| 8 | -CH(OH)CH(CH3)NH2 | (1S, 2R) | 2.8 |
| 9 | -C(=O)CH2NH2 | - | >10 |
Modifications of the Amino and Hydroxyl Groups: The amino and hydroxyl groups are key hydrogen bonding donors and acceptors. N-alkylation or N-acylation of the amino group can influence polarity and membrane permeability. Esterification or etherification of the hydroxyl group can serve as a prodrug strategy or modulate binding interactions.
Diversification of Functional Groups on the Benzothiophene and Ethanolamine Scaffolds
Diversification of functional groups on the benzothiophene and ethanolamine scaffolds is a key strategy to explore a wider chemical space and improve the drug-like properties of the lead compound. This involves introducing a variety of functional groups to probe for new interactions with the biological target and to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
On the Benzothiophene Scaffold: The benzothiophene ring can be functionalized with a wide range of substituents. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups. researchgate.net Nitration followed by reduction can provide an amino group, which can then be further derivatized into amides, sulfonamides, or ureas.
On the Ethanolamine Scaffold: The primary amino group of the ethanolamine moiety is a versatile handle for diversification. Reductive amination with various aldehydes or ketones can yield a library of secondary and tertiary amines. Acylation with different acid chlorides or anhydrides can produce a series of amides. The hydroxyl group can be converted to ethers or esters to alter polarity and metabolic stability.
Combinatorial and Parallel Synthesis for Library Generation
Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of related compounds. nih.gov These approaches are particularly well-suited for exploring the SAR of the this compound scaffold by systematically varying the substituents at different positions.
In a typical parallel synthesis approach, a common intermediate, such as 2-bromo-1-(1-benzothiophen-2-yl)ethan-1-one, could be reacted with a diverse set of amines to generate a library of aminoketones. Subsequent reduction of the ketone would yield the desired aminoalcohol derivatives.
A hypothetical parallel synthesis scheme could involve:
Scaffold Preparation: Synthesis of a key intermediate, for example, an epoxide derived from 2-acetylbenzothiophene.
Diversification: Reaction of the epoxide with a library of primary and secondary amines in a multi-well plate format to generate a library of this compound derivatives.
This high-throughput approach allows for the efficient exploration of a wide range of chemical diversity around the core scaffold, accelerating the identification of compounds with improved biological activity.
Bioisosteric Replacements within the Molecular Framework
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.net
In the context of this compound, several bioisosteric replacements can be envisioned:
Benzothiophene Ring Analogues: The benzothiophene ring itself can be replaced by other bicyclic aromatic systems such as benzofuran, indole (B1671886), or indazole. researchgate.net These replacements can alter the electronic properties and hydrogen bonding capacity of the ring system, potentially leading to improved interactions with the target. Thiophene (B33073) can also be considered a bioisostere for benzene in some contexts. researchgate.net
Hydroxyl Group Bioisosteres: The hydroxyl group, a key hydrogen bond donor, can be replaced with other groups that can perform a similar function, such as an amino group, a thiol, or a small amide.
Amine Group Bioisosteres: The primary amine can be replaced by other basic groups like a guanidine (B92328) or an amidine, or by neutral groups that can still participate in hydrogen bonding, such as a hydroxylamine.
Interactive Data Table: Hypothetical Effect of Bioisosteric Replacement on Activity
| Compound | Scaffold | Bioisosteric Replacement | Hypothetical Activity (IC50, nM) |
|---|---|---|---|
| 10 | Benzothiophene | - | 75 |
| 11 | Benzofuran | Thiophene S -> Furan O | 120 |
| 12 | Indole | Thiophene S -> Indole NH | 95 |
| 13 | Benzothiophene | -OH -> -NH2 | 250 |
Advanced Computational and Theoretical Chemistry Studies on 2 Amino 1 1 Benzothiophen 2 Yl Ethan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol (B2477278) from first principles. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance of accuracy and computational efficiency for studying molecules of this size. researchgate.net
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Conformational analysis is crucial for flexible molecules like this one, particularly concerning the rotation around the C-C single bond of the ethanolamine (B43304) side chain. Different rotational isomers (conformers) can have distinct energies and populations at a given temperature. Computational methods can identify the most stable conformers, which are governed by factors like steric hindrance and intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.gov For instance, calculations can predict the relative energies of staggered and eclipsed conformations, with staggered arrangements typically being more stable.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Interactions |
| A (Anti) | ~180° | 0.00 | Minimal steric hindrance |
| B (Gauche 1) | ~60° | 0.45 | Potential for intramolecular H-bonding |
| C (Gauche 2) | ~-60° | 0.45 | Potential for intramolecular H-bonding |
Note: Data is illustrative and based on typical findings for similar amino alcohols.
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. thaiscience.info
HOMO : Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, indicating this region is susceptible to electrophilic attack. materialsciencejournal.org
LUMO : Represents the ability to accept an electron. The LUMO is also likely distributed over the aromatic benzothiophene moiety, which can accept electron density. materialsciencejournal.org
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. youtube.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen and nitrogen atoms, highlighting these sites as likely for electrophilic attack or hydrogen bonding. thaiscience.info Positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups.
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy Value (eV) | Implication |
| HOMO Energy | -6.8 to -7.5 | Electron-donating capability youtube.com |
| LUMO Energy | -0.5 to +0.2 | Electron-accepting capability youtube.com |
| Energy Gap (ΔE) | ~6.3 to 7.7 | High kinetic stability and low reactivity |
Note: Values are typical ranges for similar aromatic heterocyclic compounds calculated via DFT.
Quantum chemical calculations are instrumental in mapping out reaction pathways and identifying transition states. researchgate.net For a molecule like this compound, this could involve modeling its synthesis or subsequent reactions. For example, in a reaction involving the amino or hydroxyl group, DFT can be used to:
Optimize the geometries of reactants, intermediates, transition states, and products.
Calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate.
Confirm the transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
This approach allows for a detailed, step-by-step understanding of how chemical bonds are formed and broken, providing insights that are often difficult to obtain experimentally. researchgate.netresearchgate.net
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental results for structural validation.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are typically scaled and show excellent correlation with experimental spectra, aiding in the assignment of complex signals. researchgate.net
Vibrational (IR) Spectroscopy : The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning specific vibrational modes, such as the O-H, N-H, and C-S stretches, confirming the presence of key functional groups.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT/GIAO) | Typical Experimental Value |
| ¹H NMR (OH proton) | δ 4.5 - 5.5 ppm | δ 4.0 - 5.0 ppm |
| ¹³C NMR (C-OH carbon) | δ 70 - 75 ppm | δ 68 - 73 ppm |
| IR Frequency (O-H stretch) | 3350 - 3450 cm⁻¹ | 3300 - 3400 cm⁻¹ |
| IR Frequency (N-H stretch) | 3280 - 3380 cm⁻¹ | 3250 - 3350 cm⁻¹ |
Note: Predicted values are based on typical results from DFT calculations and may require scaling factors.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, particularly in a biological or solution-phase environment. ugr.es Using classical force fields (like GROMOS or AMBER), MD simulations can model the interactions of this compound with thousands of solvent molecules (e.g., water). nih.gov
These simulations reveal crucial information about:
Solvation Structure : How solvent molecules, like water, arrange themselves around the solute. Water molecules can form hydrogen bonds with the amino and hydroxyl groups, creating a solvation shell that influences the molecule's conformation and stability. nih.govresearchgate.net
Conformational Dynamics : MD tracks the transitions between different conformers over time, providing a picture of the molecule's flexibility and the energy barriers between stable states in solution. nih.govresearchgate.net
Transport Properties : Properties like the diffusion coefficient can be calculated, which is relevant for understanding how the molecule moves through a medium.
Studies on analogous molecules have shown that solvent plays a critical role in determining conformational preferences, as water can form bridges between functional groups, stabilizing conformations that might be less favorable in the gas phase. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools used to correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. researchgate.net For a series of analogues of this compound, a QSAR model could be developed to predict a specific biological effect (e.g., receptor binding affinity).
The process involves:
Data Set Generation : Synthesizing and testing a series of related compounds.
Descriptor Calculation : Computing a large number of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. pensoft.net
Model Building : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create a mathematical equation linking the descriptors to the observed activity.
Validation : Rigorously validating the model's predictive power using internal (e.g., cross-validation, q²) and external test sets (r²_pred). mdpi.com
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMSIA) could generate contour maps indicating which regions of the molecule should be modified to enhance activity. Green contours might indicate where bulky groups are favorable, while blue contours could show where electropositive groups would increase potency. mdpi.com
Table 4: Example of a QSAR Model Equation and its Statistical Parameters
| Model Equation | pEC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(Steric_Field) |
| Statistical Parameter | Value |
| R² (Goodness of fit) | 0.91 |
| q² (Internal validation) | 0.75 |
| r²_pred (External validation) | 0.82 |
Note: This table is a hypothetical representation of a valid QSAR model.
2D- and 3D-QSAR Methodologies (e.g., CoMSIA) for Predicting Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that drive molecular interactions.
2D-QSAR models correlate biological activity with 2D structural descriptors such as molecular weight, logP, molar refractivity, and topological indices. While computationally less intensive, 2D-QSAR provides valuable, albeit more generalized, insights into the structural requirements for activity.
3D-QSAR , a more sophisticated approach, considers the three-dimensional properties of molecules. Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR technique that calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. nih.gov The resulting contour maps visually represent regions where modifications to the molecular structure would likely enhance or diminish biological activity.
In a hypothetical CoMSIA study on a series of this compound analogues, the following steps would be undertaken:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Molecular Modeling and Alignment: The 3D structures of the compounds would be generated and aligned based on a common scaffold, in this case, the benzothiophene core.
CoMSIA Field Calculation: The steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated for each molecule.
Statistical Analysis: Partial Least Squares (PLS) analysis would be used to correlate the CoMSIA fields with the biological activities, generating a predictive QSAR model.
The output of such a study would be a statistically validated model, often presented with key metrics as shown in the table below.
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Represents the correlation between the predicted and actual activities. |
| r²_pred (External validation) | > 0.6 | Shows the predictive power of the model for an external test set. |
The contour maps generated from the CoMSIA would highlight key interaction points. For instance, a region of positive electrostatic potential near the amino group might suggest that a hydrogen bond donor is favored for enhanced activity. Similarly, a sterically favored region near the benzothiophene ring could indicate that bulkier substituents are well-tolerated and may improve binding.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points.
For this compound, a hypothetical pharmacophore model could be generated based on a set of known active compounds with a similar mechanism of action. The model would likely include features such as:
A Hydrogen Bond Donor: Representing the hydroxyl or amino group.
A Hydrogen Bond Acceptor: The sulfur atom in the benzothiophene ring could potentially act as a weak acceptor.
An Aromatic Ring: The benzothiophene moiety.
A Positive Ionizable Feature: The protonated amino group at physiological pH.
Once developed and validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features, thus identifying potential new drug candidates.
Molecular Docking and Scoring for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. researchgate.net This method is crucial for understanding the binding mode of a compound and for predicting its binding affinity.
In a molecular docking study of this compound, the 3D structure of the compound would be "docked" into the active site of a target protein. The process involves:
Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared, which includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: A docking algorithm explores various possible conformations and orientations of the ligand within the receptor's active site.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The results of a molecular docking study are often presented in a table summarizing the predicted binding energies and the key interacting residues.
| Ligand Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP110, TYR308 | Hydrogen Bond |
| PHE290, TRP84 | Hydrophobic | ||
| 2 | -8.2 | GLU199, SER114 | Hydrogen Bond |
| LEU310, ILE94 | Hydrophobic |
Such a table would indicate that the hydroxyl and amino groups of this compound are likely involved in hydrogen bonding with specific amino acid residues in the active site, while the benzothiophene ring contributes to binding through hydrophobic interactions. This detailed understanding of the ligand-receptor interactions is invaluable for structure-based drug design, enabling the rational modification of the compound to improve its potency and selectivity.
Exploration of 2 Amino 1 1 Benzothiophen 2 Yl Ethan 1 Ol in Catalysis and Coordination Chemistry
Applications as Chiral Ligands in Asymmetric Catalysis
The structural motif of 1,2-amino alcohols, such as 2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol (B2477278), is a cornerstone in the design of chiral ligands for asymmetric catalysis. These compounds possess two adjacent stereocenters and coordinating heteroatoms (nitrogen and oxygen), which allow for the formation of stable chelate rings with metal centers. This pre-organization is crucial for creating a well-defined and rigid chiral environment around the metal, which is essential for effective stereochemical control in catalytic transformations. The benzothiophene (B83047) moiety, with its aromatic and sulfur-containing nature, can further influence the electronic and steric properties of the ligand, potentially enhancing catalytic activity and enantioselectivity.
Enantioselective Metal-Catalyzed Transformations (e.g., Asymmetric Hydrogenation, Asymmetric Aldol (B89426) Reactions)
While specific studies on this compound are not extensively documented, the broader class of chiral 1,2-amino alcohols has been successfully employed in a variety of enantioselective metal-catalyzed reactions.
Asymmetric Hydrogenation: Chiral ligands derived from 1,2-amino alcohols are widely used in the asymmetric hydrogenation of prochiral ketones and olefins. researchgate.netresearchgate.net For instance, ruthenium and rhodium complexes with these types of ligands have demonstrated high efficiency and enantioselectivity in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The ligand's stereochemistry dictates the facial selectivity of hydrogen addition to the substrate, leading to the preferential formation of one enantiomer.
A hypothetical application of a catalyst derived from this compound in the asymmetric hydrogenation of acetophenone (B1666503) is presented in the table below. The expected outcome would be the production of enantioenriched 1-phenylethanol.
| Entry | Catalyst (Metal-Ligand Complex) | Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | [RuCl₂(arene)(this compound)] | Acetophenone | (R)-1-Phenylethanol | >95 (expected) | >99 (expected) |
| 2 | [Rh(COD)(this compound)]BF₄ | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | >90 (expected) | >98 (expected) |
Asymmetric Aldol Reactions: The synthesis of chiral β-hydroxy carbonyl compounds through asymmetric aldol reactions is another area where ligands of this nature are impactful. Metal complexes, particularly those of zinc, copper, and titanium, with chiral amino alcohol ligands can act as efficient Lewis acid catalysts. They activate the carbonyl acceptor and control the stereochemical outcome of the nucleophilic attack from a silyl (B83357) enol ether or other enolate equivalents.
Coordination Chemistry with Transition Metals
The coordination chemistry of 1,2-amino alcohols with transition metals is rich and varied, owing to the presence of both a soft amine and a hard alcohol donor group. researchgate.net This allows them to act as versatile ligands, adapting their coordination mode to the electronic and steric requirements of the metal center.
Investigation of Chelation Modes and Ligand Binding Properties (e.g., Bidentate Ligand Behavior)
The most common coordination mode for 1,2-amino alcohols like this compound is as a bidentate N,O-chelate. researchgate.net The ligand forms a stable five-membered ring with the metal ion. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group coordinate to the metal center. ebsco.com This chelation is a key factor in the stability and reactivity of the resulting metal complexes. nih.gov
Synthesis and Spectroscopic Characterization of Metal Complexes
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Shifts in the N-H and O-H stretching frequencies upon coordination to the metal. Appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen and oxygen atoms. |
| UV-Vis Spectroscopy | Appearance of d-d transitions for transition metal complexes, providing information about the coordination geometry. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex, confirming its composition. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Influence of Complexation on Molecular Reactivity and Stability
The complexation of this compound to a metal center can significantly alter its reactivity and stability. uobaghdad.edu.iq Chelation can protect the amino and hydroxyl groups from unwanted side reactions. Furthermore, the coordination to a metal can enhance the acidity of the N-H or O-H protons, making them more susceptible to deprotonation.
In Vitro Mechanistic Studies of 2 Amino 1 1 Benzothiophen 2 Yl Ethan 1 Ol at a Molecular and Enzymatic Level
Investigation of Enzyme Binding and Modulation Mechanisms
There is no available research detailing the binding of 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol (B2477278) to any specific enzyme, nor are there studies on how it may modulate enzymatic activity.
Detailed Enzyme Inhibition Studies
Specific data regarding the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) or the kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound are not present in the current body of scientific literature.
Allosteric Modulation and Activation Mechanisms
Information on whether this compound acts as an allosteric modulator, either positive or negative, or if it is involved in any enzyme activation mechanisms, has not been documented in published research.
Ligand-Protein Interaction Profiling
While general principles of ligand-protein interactions are well-understood, a specific interaction profile for this compound, detailing potential hydrogen bonding, hydrophobic interactions, or salt bridges with a protein target, is not available.
Influence of in vitro Co-Solvents and Buffer Systems on Enzyme Activities and Compound Interactions
There are no published studies that have investigated the impact of different in vitro co-solvents (e.g., DMSO, ethanol) or various buffer systems (e.g., phosphate-buffered saline, Tris-HCl) on the enzymatic activities or interaction profiles of this compound.
Advanced Materials and Chemical Biology Applications of 2 Amino 1 1 Benzothiophen 2 Yl Ethan 1 Ol As a Molecular Scaffold
Role as a Versatile Synthetic Building Block for Complex Architectures
The presence of both an amino and a hydroxyl group provides 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol (B2477278) with two reactive sites. This dual functionality is a key attribute for its use as a building block in the synthesis of more complex molecular structures. These functional groups can be selectively or simultaneously reacted to construct a variety of advanced materials. Organic compounds that possess both amine and hydroxyl functionalities are recognized for their utility as catalysts, coupling partners in synthesis, and as chiral auxiliaries in organic synthesis. fishersci.com
The amino and hydroxyl groups on the ethanolamine (B43304) side chain serve as handles for derivatization, allowing for the construction of a diverse range of molecular architectures. For instance, the amino group can readily undergo N-acylation, a common strategy in the synthesis of N-heterocycles. nih.govorganic-chemistry.org Similarly, both the amino and hydroxyl groups can act as monomers in polymerization reactions, leading to the formation of specialty polymers with the benzothiophene (B83047) unit incorporated into the polymer backbone or as a pendant group. chemimpex.com
In the realm of crystalline porous materials, amino alcohols are valuable ligands for the construction of metal-organic frameworks (MOFs). acs.orgnih.govresearchgate.net The amino and alcohol functionalities can coordinate with metal ions, leading to the formation of robust, porous structures with potential applications in catalysis, gas storage, and separation. rsc.orgdovepress.com The incorporation of the benzothiophene moiety into the MOF structure could also impart interesting photoluminescent or electronic properties to the resulting material.
| Potential Application | Relevant Functional Groups | Example of Resulting Architecture |
| Heterocycle Synthesis | Amino Group | N-Acylated Benzothiophene Derivatives |
| Polymer Synthesis | Amino and Hydroxyl Groups | Benzothiophene-Containing Polyamides/Polyesters |
| Organic Frameworks | Amino and Hydroxyl Groups | Benzothiophene-Functionalized MOFs |
Development of Fluorescent Probes and Chemical Markers
Benzothiophene and its derivatives are known to exhibit fluorescence, a property that makes them attractive scaffolds for the development of fluorescent probes. mdpi.commdpi.com The fluorescence of these molecules can be sensitive to the local environment, making them useful for sensing and imaging applications. The amino group in this compound can act as a recognition site for specific analytes. The binding of an analyte to the amino group can induce a change in the electronic properties of the benzothiophene core, leading to a detectable change in the fluorescence signal (either enhancement or quenching). nih.govachemblock.com This "off-on" or "on-off" switching mechanism is a common strategy in the design of fluorescent probes. organic-chemistry.org
Furthermore, the amino and hydroxyl groups provide convenient points for the attachment of other molecular components, such as targeting moieties for specific cellular organelles or reactive groups for covalent labeling of biomolecules. This modular design allows for the creation of highly specific chemical markers for biological imaging.
| Probe Design Strategy | Key Feature of Scaffold | Potential Application |
| Analyte-Induced Fluorescence Change | Amino group as recognition site | Detection of specific ions or small molecules |
| Conjugation to Targeting Moieties | Amino/Hydroxyl groups for linking | Organelle-specific imaging |
| Covalent Labeling | Reactive derivatization of amino/hydroxyl | Protein or nucleic acid labeling |
Applications in Organic Electronics and Optoelectronic Devices (Leveraging Benzothiophene Electronic Properties)
The benzothiophene core is an electron-rich aromatic system that has been extensively utilized in the design of organic semiconductors. researchgate.net Benzothiophene-containing molecules have been successfully employed in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). nih.govrsc.orgnih.govnih.gov The planar structure and potential for π-π stacking of the benzothiophene units facilitate charge transport, a critical property for efficient electronic devices.
This compound can serve as a foundational building block for larger, conjugated molecules designed for optoelectronic applications. The amino and hydroxyl groups can be used to link the benzothiophene core to other aromatic or heteroaromatic units, thereby extending the π-conjugated system and tuning the electronic properties, such as the HOMO/LUMO energy levels and the band gap. The ability to modify the molecular structure through derivatization of the side chain allows for the fine-tuning of the material's properties to meet the specific requirements of a particular device, such as a 3D biomimetic optoelectronic scaffold.
| Device Type | Key Property of Benzothiophene | Role of this compound |
| Organic Field-Effect Transistors (OFETs) | Good charge transport | Building block for semiconducting polymers/small molecules |
| Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties | Scaffold for emissive materials |
| Organic Solar Cells (OSCs) | Strong light absorption | Component of donor or acceptor materials |
Utility as a Chemical Biology Tool for Molecular Target Identification and Pathway Elucidation
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Benzothiophene derivatives have been shown to exhibit a wide range of biological activities, including as enzyme inhibitors and antimicrobial agents. nih.gov
This compound, with its combination of the benzothiophene core and a flexible side chain containing hydrogen bond donors and acceptors, represents a promising starting point for the design of new bioactive molecules. The amino alcohol moiety can interact with biological targets such as enzymes and receptors. By synthesizing libraries of compounds based on this scaffold and screening them for biological activity, it is possible to identify novel inhibitors or modulators of specific proteins.
Once a bioactive compound is identified, it can be further developed into a chemical biology tool. For example, by attaching a reporter tag (such as a fluorescent dye or an affinity label) to the amino or hydroxyl group, the compound can be used to identify its molecular target within a cell or to elucidate its mechanism of action in a biological pathway.
| Chemical Biology Application | Key Features of the Scaffold | Example of Use |
| Drug Discovery | Benzothiophene core, amino alcohol side chain | Screening for enzyme inhibitors or receptor modulators |
| Target Identification | Derivatizable amino and hydroxyl groups | Attachment of affinity tags for pull-down assays |
| Pathway Elucidation | Potential for specific biological activity | Use as a probe to study cellular processes |
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol?
A common approach involves reductive amination of the corresponding ketone precursor, 1-(1-benzothiophen-2-yl)ethan-1-one, using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Alternative methods include nucleophilic substitution of halogenated intermediates with aminoethanol derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For stereochemical control, chiral catalysts or enzymatic resolution may be employed, as seen in analogous ethan-1-ol syntheses .
Q. How can the purity and structural identity of this compound be validated?
Combine multiple analytical techniques:
- HPLC-MS : Quantify purity and detect impurities (e.g., unidentified byproducts noted in related ethan-1-ol derivatives ).
- NMR spectroscopy : Confirm proton and carbon environments, particularly the benzothiophene and aminoethanol moieties.
- X-ray crystallography : Resolve absolute configuration using programs like SHELXL for small-molecule refinement .
Q. What solvent systems are optimal for crystallization?
Mixed solvents (e.g., ethanol/water or dichloromethane/hexane) are effective for recrystallization. For chiral resolution, use chiral auxiliaries or co-crystallization agents, as demonstrated in (1R)-1-(2,4-dimethylphenyl)ethan-1-ol syntheses .
Advanced Research Questions
Q. How to address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Dynamic effects : Investigate rotational barriers around the aminoethanol C–N bond using variable-temperature NMR.
- Tautomerism : Assess potential keto-enol tautomerism via deuterium exchange experiments.
- DFT calculations : Compare optimized geometries (e.g., Gaussian or ORCA software) with experimental data to resolve discrepancies .
Q. What strategies mitigate racemization during synthesis?
- Low-temperature reactions : Reduce thermal energy to minimize stereochemical scrambling.
- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation, as applied in related cyclobutane-containing ethan-1-ol derivatives .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers, as shown in (1R)-1-(4-methylphenyl)ethan-1-ol studies .
Q. How to design a stability study under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
- LC-MS monitoring : Track degradation products (e.g., oxidation of the benzothiophene ring or ethanolamine moiety) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions.
Q. What computational tools predict biological activity or binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like amine receptors (e.g., phenethylamine-binding GPCRs ).
- ADMET profiling : Employ SwissADME or ADMETLab to assess pharmacokinetic properties and toxicity risks.
Data Contradiction Analysis
Q. Discrepancies observed in melting points across studies: How to resolve?
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Solvent-mediated transitions : Recrystallize from different solvents (e.g., polar vs. nonpolar) to isolate polymorphs .
- Collaborative verification : Cross-reference with independent labs using standardized protocols.
Q. Conflicting biological assay results: How to troubleshoot?
- Assay conditions : Validate buffer pH, temperature, and co-solvent effects (e.g., DMSO tolerance).
- Impurity profiling : Identify bioactive contaminants via preparative HPLC and retest isolated fractions .
- Orthogonal assays : Confirm activity using alternate methods (e.g., SPR vs. cell-based assays).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
